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oxidized Watasenia luciferin(2-) -

oxidized Watasenia luciferin(2-)

Catalog Number: EVT-1597375
CAS Number:
Molecular Formula: C25H19N3O9S2-2
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxidized Watasenia luciferin(2-) is dianion of oxidized Watasenia luciferin arising from deprotonation of both sulfate OH groups; major species at pH 7.3. It is a conjugate base of an oxidized Watasenia luciferin.
Overview

Oxidized Watasenia luciferin (2-) is a key compound in the bioluminescence pathway of the firefly squid, Watasenia scintillans. This compound is derived from Watasenia luciferin through a reaction catalyzed by the enzyme Watasenia-luciferin 2-monooxygenase, which incorporates molecular oxygen into the luciferin structure. The process results in the formation of oxidized Watasenia luciferin, carbon dioxide, and light emission, playing a significant role in the organism's ability to produce bioluminescence.

Source and Classification

Oxidized Watasenia luciferin originates from Watasenia scintillans, a species of squid known for its bioluminescent properties. The enzyme responsible for its conversion from Watasenia luciferin is classified under oxidoreductases, specifically as an oxygenase (EC 1.13.12.8) that catalyzes the reaction:

Watasenia luciferin+O2oxidized Watasenia luciferin+CO2+hν\text{Watasenia luciferin}+O_2\rightleftharpoons \text{oxidized Watasenia luciferin}+CO_2+h\nu

This classification highlights its role in facilitating oxidation reactions involving molecular oxygen.

Synthesis Analysis

The synthesis of Watasenia luciferin has been documented through various methods, including chemical synthesis and extraction from biological sources. A notable method involves synthesizing pyrazin-2-amine and acetal derivatives, which are precursors in the formation of Watasenia luciferin. The synthesis pathway typically includes:

  1. Starting Materials: Pyrazine derivatives are treated with brominating agents to yield dibromopyrazine.
  2. Cross-Coupling Reactions: The dibromopyrazine undergoes Negishi cross-coupling to form benzyl derivatives.
  3. Final Modifications: Further transformations lead to the desired pyrazin-2-amine structure, which is then converted into Watasenia luciferin.

The technical details of these reactions involve specific reagents and conditions that optimize yield and purity.

Molecular Structure Analysis

The molecular structure of oxidized Watasenia luciferin can be described as a modified form of the original Watasenia luciferin molecule, where one or more functional groups are altered due to oxidation. While specific structural data may vary depending on the oxidation state and conditions, the general formula can be represented as follows:

  • Molecular Formula: Cx_xHy_yNz_zOw_w (exact values depend on specific modifications)

Detailed structural analysis often involves techniques such as NMR spectroscopy and mass spectrometry to elucidate the precise arrangement of atoms and functional groups.

Chemical Reactions Analysis

The primary reaction involving oxidized Watasenia luciferin is its formation from Watasenia luciferin through enzymatic catalysis:

Watasenia luciferin+O2oxidized Watasenia luciferin+CO2+light\text{Watasenia luciferin}+O_2\rightarrow \text{oxidized Watasenia luciferin}+CO_2+\text{light}

This reaction is significant for understanding bioluminescence mechanisms. The presence of molecular oxygen is crucial for this oxidation process, leading to light emission as a byproduct.

Mechanism of Action

The mechanism through which oxidized Watasenia luciferin emits light involves several steps:

  1. Substrate Binding: The enzyme binds to Watasenia luciferin and molecular oxygen.
  2. Oxidation Reaction: The enzyme facilitates the transfer of oxygen atoms to the substrate, resulting in oxidation.
  3. Light Emission: As oxidized Watasenia luciferin forms, it enters an excited state that releases energy in the form of visible light when returning to its ground state.

This process is vital for various biological functions, including communication and predation avoidance in squids.

Physical and Chemical Properties Analysis

Oxidized Watasenia luciferin exhibits distinct physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to its functional groups.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Luminescent Properties: Emits light upon oxidation, with intensity dependent on concentration and reaction conditions.

These properties make it a valuable compound for scientific research in biochemistry and photobiology.

Applications

Oxidized Watasenia luciferin has several scientific applications:

  • Bioluminescence Research: Used to study light-emitting processes in marine organisms.
  • Diagnostic Tools: Potential applications in medical diagnostics, particularly in measuring protein concentrations like albumin through luminescent reactions with specific proteins.
  • Biotechnology: Explored for use in biosensors and other luminescent assays due to its sensitivity and specificity.

Research continues to uncover new applications for this compound, particularly in fields related to biosciences and environmental monitoring.

Biosynthesis and Metabolic Pathways of Watasenia Luciferin Derivatives

Enzymatic Oxidation Mechanisms in Watasenia scintillans Bioluminescence

The bioluminescent oxidation of oxidized Watasenia luciferin(2-) represents a sophisticated enzymatic process occurring within crystalline protein matrices in Watasenia scintillans. This reaction is catalyzed by a membrane-bound luciferase complex that facilitates electron transfer mechanisms to generate excited-state intermediates. When Watasenia luciferin (8-benzyl-6-(4-sulfooxyphenyl)-2-(4-sulfooxybenzyl)imidazo[1,2-a]pyrazin-3(7H)-one) undergoes enzymatic oxidation, it forms a dioxetanone intermediate through nucleophilic attack by molecular oxygen at the C2 position of the imidazopyrazinone core [3] [7]. The decomposition of this high-energy intermediate releases CO₂ and yields oxidized Watasenia luciferin(2-) in an excited state [8].

The light-emitting species decays radiatively to produce blue luminescence at 470 nm, distinct from the in vivo emission spectrum due to protein-crystal interactions. Research confirms that this reaction requires precise coordination between luciferin, ATP, Mg²⁺, and O₂ within the microcrystalline environment [5] [7]. The crystalline architecture of the photophore rods (2–6 μm long) enhances quantum efficiency through steric constraints that stabilize the transition state and minimize non-radiative decay pathways [7].

Table 1: Key Characteristics of Watasenia Luciferin Oxidation

ParameterValueSignificance
Peak Emission470 nmBlue bioluminescence from crystalline matrix
CofactorsATP, Mg²⁺, O₂Essential for catalytic activation
Reaction IntermediateDioxetanone ringHigh-energy species preceding light emission
Quantum YieldNot quantifiedEnhanced by crystalline environment

Role of Watasenia-Luciferin 2-Monooxygenase in Oxidative Decarboxylation

Watasenia-luciferin 2-monooxygenase (EC 1.13.12.8) is the specialized oxidoreductase responsible for the oxidative decarboxylation of Watasenia luciferin. This enzyme belongs to the ANL superfamily of adenylating enzymes, sharing 19–21% sequence identity with firefly luciferases despite utilizing unrelated substrates [5] [6]. The enzyme catalyzes the following reaction:Watasenia luciferin + O₂ → oxidized Watasenia luciferin(2-) + CO₂ + hν [8]

Structural analysis reveals a conserved reaction mechanism involving two critical steps:

  • Adenylation: ATP-dependent activation of the luciferin carboxyl group, forming a luciferyl-adenylate intermediate.
  • Oxygenation: Nucleophilic attack by molecular oxygen, leading to dioxetanone formation and subsequent decarboxylation [5] [6].

The enzyme's active site contains a hydrophobic pocket that positions the benzyl and sulfoxybenzyl substituents of the imidazopyrazinone core for optimal oxygen access. Mutational studies indicate conserved residues (e.g., Lys351, Arg216) participate in substrate orientation and transition-state stabilization [5]. Unlike soluble luciferases, this monooxygenase operates within insoluble protein crystals (wsluc1–3 paralogs), explaining historical difficulties in purifying the active enzyme [5] [7].

Precursor Identification and Biosynthetic Intermediates of Coelenterazine Disulfate

The biosynthetic pathway to oxidized Watasenia luciferin(2-) begins with coelenterazine disulfate, a disulfated imidazopyrazinone derivative serving as the direct precursor for Watasenia luciferin. Mass spectrometry studies confirm that coelenterazine disulfate undergoes enzymatic desulfonation followed by benzylation at the C8 position to form Watasenia luciferin [5]. The biosynthetic sequence involves three key intermediates:

  • L-Tyrosine: Aromatic amino acid precursor providing the phenylpyruvate framework.
  • 2-Amino-3-benzyl-5-(4-hydroxyphenyl)pyrazine: Formed through condensation reactions resembling fungal hispidin biosynthesis.
  • Coelenterazine: The unsulfated imidazopyrazinone core modified by sulfotransferases [2] [3].

Sulfation at the 4-hydroxyphenyl groups enhances aqueous solubility and regulates luciferin compartmentalization within photophores. Transcriptomic analysis of W. scintillans arm tips identifies putative sulfotransferases (e.g., wsluc4) that may catalyze the conversion of coelenterazine to coelenterazine disulfate [5]. This modification represents a unique evolutionary adaptation in cephalopod luciferins compared to coelenterazine-utilizing cnidarians.

Table 2: Biosynthetic Intermediates of Watasenia Luciferin

IntermediateChemical ModificationsCatalytic Enzymes
L-TyrosineDeamination/decarboxylationAminotransferase/decarboxylase
2-Amino-3-benzylpyrazineCondensation/aromatizationCondensing enzymes
CoelenterazineImidazopyrazinone cyclizationLuciferin synthetase
Coelenterazine disulfate4-O-sulfationSulfotransferase (wsluc4)
Watasenia luciferinC8-benzylationBenzyltransferase

Evolutionary Conservation of Imidazopyrazinone-Based Luciferin Biosynthesis

The imidazopyrazinone scaffold represents a phylogenetically conserved light-emitting structure found in eight distinct phyla, from radiolarians to chordates. Oxidized Watasenia luciferin(2-) shares this core with coelenterazine-dependent systems despite differences in substituents [2] [6]. Genomic analyses reveal homologous biosynthetic pathways utilizing tyrosine-derived precursors:

  • Convergent evolution of imidazopyrazinone oxidation chemistry across taxa
  • Conservation of the dioxetanone intermediate as the light-emitting trigger
  • Lineage-specific modifications (e.g., C8-benzylation in Watasenia) [2] [5]

Firefly squid luciferases (wsluc1–3) exemplify functional convergence with beetle luciferases within the ANL superfamily. Both enzymes:

  • Catalyze ATP-dependent adenylation
  • Require molecular oxygen for oxidative decarboxylation
  • Produce photon emission through dioxetanone decomposition [5] [6]

However, Watasenia enzymes uniquely operate within crystalline matrices—a derived trait absent in terrestrial bioluminescent systems. This crystalline luciferase system represents one of only two known eukaryotic bioluminescence mechanisms fully characterized at the genetic level, alongside fungal luciferases [2] [4].

Regulatory Gene Clusters in Cephalopod Luciferin Metabolism

The genome of Watasenia scintillans contains specialized gene clusters encoding luciferin metabolic enzymes within photophore-forming tissues. High-throughput transcriptome sequencing identifies:

  • A core cluster of wsluc1, wsluc2, wsluc3 genes encoding crystallin luciferases
  • Flanking sulfotransferase (wsluc4) and benzyltransferase genes for precursor modification [4] [5]

This genomic arrangement enables coordinated expression under regulatory elements responsive to developmental and circadian cues. Comparative analysis with the Hawaiian bobtail squid (Euprymna scolopes) reveals lineage-specific expansions:

  • W. scintillans: Triplication of luciferase genes (wsluc1–3) supporting crystalline matrix formation
  • E. scolopes: Duplication of bacterial symbiosis genes for counter-illumination [4]

RNA editing contributes significantly to transcript diversity, with adenosine-to-inosine conversions observed in >30% of luciferase transcripts. These edits alter:

  • Substrate binding affinity
  • Crystallization kinetics
  • Catalytic turnover rates [4]

The wsluc cluster exemplifies the "genomic lighthouse" model where functionally related genes cluster near structural genes to optimize photogenesis regulation. This organization facilitates rapid evolutionary tuning of bioluminescent properties in response to ecological pressures like predator avoidance and mating behaviors.

Properties

Product Name

oxidized Watasenia luciferin(2-)

IUPAC Name

[4-[6-benzyl-5-[[2-(4-sulfonatooxyphenyl)acetyl]amino]pyrazin-2-yl]phenyl] sulfate

Molecular Formula

C25H19N3O9S2-2

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C25H21N3O9S2/c29-24(15-18-6-10-20(11-7-18)36-38(30,31)32)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(13-9-19)37-39(33,34)35/h1-13,16H,14-15H2,(H,26,28,29)(H,30,31,32)(H,33,34,35)/p-2

InChI Key

OIGFBCOUXJVZJQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-]

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